N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide is a compound that features a combination of thiadiazole and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)13-18-17-9(21-13)6-15-12(19)10-11(8-4-5-8)20-7-16-10/h7-8H,4-6H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLBMODDEKVUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CNC(=O)C2=C(OC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide typically involves the formation of the thiadiazole and oxazole rings followed by their coupling. One common method includes the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with an appropriate oxazole derivative under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Solvents: Ethanol, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .
Scientific Research Applications
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication and inhibit the growth of bacterial and cancer cells . The oxazole ring may enhance the compound’s binding affinity to specific proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Oxazole Derivatives: Studied for their potential as anti-inflammatory and analgesic agents.
Uniqueness
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-5-cyclopropyl-1,3-oxazole-4-carboxamide is unique due to the combination of thiadiazole and oxazole rings, which may provide synergistic effects in its biological activity. This dual-ring structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
